molecular formula C10H9F3O4 B13492763 2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid

2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid

Cat. No.: B13492763
M. Wt: 250.17 g/mol
InChI Key: UYUQELAOUSBILW-UHFFFAOYSA-N
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Description

2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid is unique due to the combination of its trifluoromethoxy group and propanoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H9F3O4

Molecular Weight

250.17 g/mol

IUPAC Name

2-hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C10H9F3O4/c11-10(12,13)17-7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8,14H,5H2,(H,15,16)

InChI Key

UYUQELAOUSBILW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CC(C(=O)O)O

Origin of Product

United States

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